Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate
Overview
Description
Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate is an organic compound with the molecular formula C10H16O4. It is a derivative of cyclohexanone and is characterized by the presence of an ethyl ester group and a hydroxy group on the cyclohexane ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate can be synthesized through the reduction of methyl (2-oxocyclohexyl)acetate using yeast. This process yields two diastereomers: (1S,4R)-ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate and (1R,4R)-ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate. The reaction conditions typically involve the use of a suitable solvent and controlled temperature to ensure the desired stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and for the preparation of complex molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups on the cyclohexane ring allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence metabolic pathways, making it a valuable compound in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-oxocyclohexyl)acetate: Similar structure but lacks the hydroxy group.
Methyl (2-oxocyclohexyl)acetate: Precursor in the synthesis of ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate.
Cyclohexanone derivatives: Various derivatives with different functional groups on the cyclohexane ring.
Uniqueness
This compound is unique due to the presence of both a hydroxy and an ester group on the cyclohexane ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Properties
IUPAC Name |
ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-2-14-9(12)7-10(13)5-3-8(11)4-6-10/h13H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSPYNSGSUBIQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCC(=O)CC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669827 | |
Record name | Ethyl (1-hydroxy-4-oxocyclohexyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81053-18-1 | |
Record name | Ethyl (1-hydroxy-4-oxocyclohexyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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